7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
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Overview
Description
7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is a complex organic compound that features a trifluoromethyl group and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
Scientific Research Applications
7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of 7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated chromenes and coumarins, such as:
- 7-hydroxy-4-methyl-2H-chromen-2-one
- 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
- 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate .
Uniqueness
The uniqueness of 7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H17F3O3 |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydrochromene-2,5-dione |
InChI |
InChI=1S/C18H17F3O3/c1-17(2)8-13(22)16-11(7-15(23)24-14(16)9-17)10-5-3-4-6-12(10)18(19,20)21/h3-6,11H,7-9H2,1-2H3 |
InChI Key |
QPBOUTDSIJYZAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)O2)C3=CC=CC=C3C(F)(F)F)C(=O)C1)C |
Origin of Product |
United States |
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